N-Fmoc-1,4-butanediamine hydrobromide

Catalog No.
S1939063
CAS No.
352235-99-5
M.F
C19H23BrN2O2
M. Wt
391.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-1,4-butanediamine hydrobromide

CAS Number

352235-99-5

Product Name

N-Fmoc-1,4-butanediamine hydrobromide

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H

InChI Key

IZGCBOCFUHJPMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br

N-Fmoc-1,4-butanediamine hydrobromide is a key building block used in a specific method of peptide synthesis known as Fmoc/tBu strategy. This strategy relies on the temporary protection of amino acid side chains and the N-terminus (free amine group) of the peptide chain during its construction. N-Fmoc-1,4-butanediamine hydrobromide plays a crucial role in incorporating a four-carbon spacer unit with a primary amine at each end into the peptide sequence [].

Mechanism of Action:

The Fmoc (Fluorenylmethoxycarbonyl) group in N-Fmoc-1,4-butanediamine hydrobromide serves as a temporary protecting group for the N-terminus of the growing peptide chain. During peptide bond formation, the Fmoc group can be selectively removed under mild basic conditions (piperidine) to reveal the free amine, which then reacts with the next amino acid in the sequence []. The 1,4-butanediamine portion of the molecule acts as a spacer unit, introducing a four-carbon chain between the attached amino acids. This spacer unit can be useful for various purposes, such as:

  • Increasing peptide flexibility: The additional spacer unit can enhance the conformational freedom of the peptide, potentially improving its binding affinity to target molecules [].
  • Introducing specific functionalities: The primary amine at the other end of the spacer unit can be further modified to introduce various functional groups, such as biotin or fluorescent tags, for detection or purification purposes [].

Applications:

N-Fmoc-1,4-butanediamine hydrobromide finds application in the synthesis of a wide range of peptides, including:

  • Therapeutic peptides: The ability to introduce spacer units and functional groups makes N-Fmoc-1,4-butanediamine hydrobromide valuable for developing novel therapeutic peptides with improved properties [].
  • Peptide-based probes: By incorporating a spacer unit with a functional tag, researchers can design peptide-based probes for studying protein-protein interactions or other biological processes [].

N-Fmoc-1,4-butanediamine hydrobromide is a chemical compound with the molecular formula C19H23BrN2O2C_{19}H_{23}BrN_{2}O_{2} and a molecular weight of approximately 391.30 g/mol. It is commonly used in the field of organic chemistry, particularly in peptide synthesis and drug development. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for protecting amine functionalities during synthetic processes. This compound is often utilized in solid-phase peptide synthesis due to its ability to form stable amide bonds while allowing for subsequent deprotection steps .

, primarily in the context of peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using base conditions, typically with piperidine, allowing the amine functionality to react with other carboxylic acids or activated esters.
  • Amide Bond Formation: The free amine can react with carboxylic acids or their derivatives to form amides, which are fundamental in peptide synthesis.
  • Coupling Reactions: This compound can be coupled with various amino acids to extend peptide chains, employing coupling agents like Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt) to facilitate the reaction .

While N-Fmoc-1,4-butanediamine hydrobromide itself may not exhibit direct biological activity, its derivatives and the peptides synthesized using it can have significant biological implications. Compounds synthesized from this building block are often investigated for their pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities. The ability to modify the Fmoc-protected amine allows researchers to design peptides with specific biological functions .

The synthesis of N-Fmoc-1,4-butanediamine hydrobromide typically involves:

  • Protection of Amine: The primary amine of 1,4-butanediamine is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Formation of Hydrobromide Salt: The resulting Fmoc-protected diamine is treated with hydrobromic acid to form the hydrobromide salt.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain high purity suitable for research applications .

N-Fmoc-1,4-butanediamine hydrobromide has several applications:

  • Peptide Synthesis: It serves as a key building block in the synthesis of various peptides.
  • Drug Development: Its derivatives are explored for potential therapeutic applications in treating diseases.
  • Bioconjugation: The compound can be used in bioconjugation strategies where peptides are attached to other biomolecules for enhanced functionality .

Interaction studies involving N-Fmoc-1,4-butanediamine hydrobromide typically focus on its role in peptide interactions with biological targets. Research often investigates how peptides synthesized from this compound interact with receptors or enzymes. These studies help elucidate the mechanisms of action and potential therapeutic effects of peptide-based drugs .

Several compounds share structural similarities with N-Fmoc-1,4-butanediamine hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-Fmoc-1,3-diaminopropane hydrobromideC₁₈H₂₃BrN₂O₂Shorter chain length; different amine positioning
N-Fmoc-1,2-diaminoethane hydrobromideC₁₇H₂₁BrN₂O₂Even shorter chain; used in different peptide contexts
N-Boc-1,4-butanediamineC₁₉H₃₉N₂O₂Utilizes a different protecting group (Boc)

N-Fmoc-1,4-butanediamine hydrobromide is distinguished by its specific chain length and protective group, making it particularly suited for solid-phase peptide synthesis compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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